An In-depth Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its Potassium Salt
An In-depth Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its corresponding potassium salt. As a class of compounds, pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document will delve into the chemical properties, synthesis, analytical characterization, and potential applications of this specific pyrroleacetic acid derivative, offering field-proven insights for its use in research and drug development.
Introduction: The Significance of Pyrrole Scaffolds in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block for designing new therapeutic agents. Pyrrole and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2]
Notably, pyrrole acetic acid derivatives like Tolmetin and Zomepirac have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4] The compound 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid belongs to this important class of molecules, and understanding its specific characteristics is crucial for exploring its full therapeutic potential.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid
| Property | Value | Source |
| CAS Number | 109960-17-0 | |
| Molecular Formula | C8H11NO2 | |
| Molecular Weight | 153.18 g/mol | |
| Form | Solid | |
| InChI Key | ZLPZIWWWXMHLEK-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(C)n1CC(O)=O |
The structure of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid is characterized by a central pyrrole ring with methyl groups at positions 2 and 5, and an acetic acid moiety at position 3. This substitution pattern is critical for its biological activity.
Caption: Chemical structure of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid.
Synthesis and Purification
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its derivatives can be achieved through various established methods in organic chemistry. A common and efficient approach is the Paal-Knorr pyrrole synthesis.[5]
Paal-Knorr Synthesis Workflow
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of the title compound, a suitable precursor would be a 1,4-dicarbonyl compound that can be subsequently functionalized with an acetic acid group.
Caption: General workflow for the synthesis of the potassium salt.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, step-by-step protocol for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, which can then be converted to its potassium salt. This protocol is based on established Paal-Knorr reaction conditions.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) and glycine (1 equivalent) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: To obtain the potassium salt, dissolve the purified acid in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of potassium hydroxide solution. The potassium salt can then be isolated by precipitation or by evaporation of the solvent.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of proton and carbon environments. | Characteristic peaks for the pyrrole ring protons, methyl groups, and the acetic acid moiety.[2] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong absorption bands for the carboxylic acid O-H and C=O stretching, and N-H stretching of the pyrrole ring.[2] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the compound.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values.[7] |
Applications in Drug Development
Pyrroleacetic acid derivatives are primarily investigated for their anti-inflammatory and analgesic properties.[8] The mechanism of action is often linked to the inhibition of COX enzymes, similar to other NSAIDs.
Potential as a COX Inhibitor
Compounds containing a pyrrole carboxylic acid moiety have shown significant inhibitory activity against both COX-1 and COX-2 enzymes.[4] The specific substitution pattern on the pyrrole ring can influence the selectivity towards either isoform. Designing selective COX-2 inhibitors is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Caption: Simplified signaling pathway of COX inhibition.
Other Potential Therapeutic Areas
Beyond its anti-inflammatory potential, the pyrrole scaffold is found in compounds with a wide array of biological activities. These include:
-
Anticancer: Some pyrrole derivatives have shown moderate anti-tumor properties against various human tumor cell lines.[3]
-
Antimicrobial: The pyrrole nucleus is a constituent of several compounds with antibacterial and antifungal activities.[1]
-
Antihyperglycemic: Certain triphenyl pyrrole derivatives have been investigated for their potential to reduce elevated blood sugar levels.[3]
Further research and extensive screening are necessary to fully explore the therapeutic applications of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its potassium salt.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its derivatives. Based on data for similar compounds, it may cause skin and eye irritation. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid and its potassium salt represent a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. This guide has provided a comprehensive overview of its chemical properties, synthesis, analysis, and potential applications. The versatility of the pyrrole ring, combined with the established biological activity of pyrroleacetic acid derivatives, makes this compound a valuable subject for further investigation by researchers and drug development professionals.
References
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- Kaur, R., et al. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Sigma-Aldrich. 2-(1-Mesityl-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid AldrichCPR.
- ResearchGate. (2025, August 7).
- Sigma-Aldrich. (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid.
- PMC. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.
- Sigma-Aldrich. (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid AldrichCPR 109960-17-0.
- PubChem. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid.
- ResearchGate. (2026, January 9). Synthesis, characterization and biological activity of novel pyrrole compounds.
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
- Ji, X. M., et al. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Chinese Chemical Letters, 21(8), 919-921.
- PMC. (2025, August 23).
- Redalyc.
- Koca, et al. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Smolecule. (2023, September 12). (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid.
- BroadPharm. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.
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